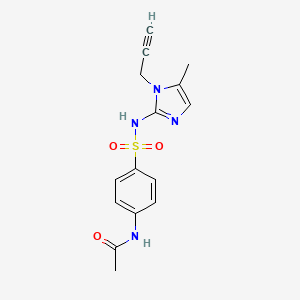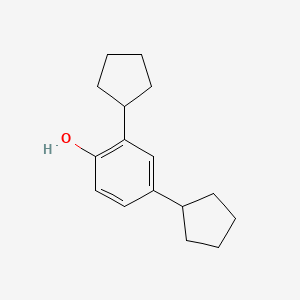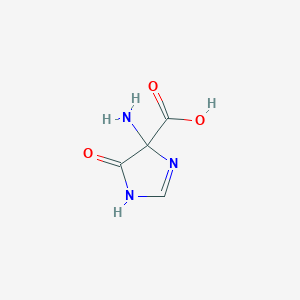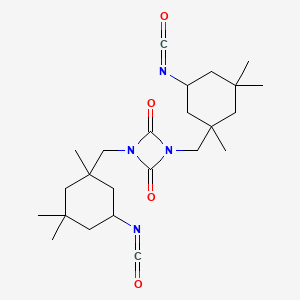
1,3-Diazetidine-2,4-dione, 1,3-bis((5-isocyanato-1,3,3-trimethylcyclohexyl)methyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Diazetidine-2,4-dione, 1,3-bis((5-isocyanato-1,3,3-trimethylcyclohexyl)methyl)- is a polymer with significant industrial applications. It is known for its unique chemical structure and properties, which make it valuable in various fields, including the production of synthetic materials and industrial applications .
Méthodes De Préparation
The synthesis of 1,3-Diazetidine-2,4-dione, 1,3-bis((5-isocyanato-1,3,3-trimethylcyclohexyl)methyl)- typically involves the reaction of 1,4-butanediol and 2-ethyl-1-hexanol with 2,4-toluene diisocyanate (TDI) under controlled conditions . The reaction conditions must be carefully monitored to ensure the formation of the desired polymer structure. Industrial production methods often involve large-scale polymerization processes to produce the compound in significant quantities .
Analyse Des Réactions Chimiques
1,3-Diazetidine-2,4-dione, 1,3-bis((5-isocyanato-1,3,3-trimethylcyclohexyl)methyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be carried out using suitable reducing agents, resulting in the formation of reduced derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
1,3-Diazetidine-2,4-dione, 1,3-bis((5-isocyanato-1,3,3-trimethylcyclohexyl)methyl)- has a wide range of scientific research applications, including:
Chemistry: It is used in the synthesis of advanced polymers and materials with unique properties.
Medicine: Research is ongoing to explore its potential use in medical devices and therapeutic applications.
Mécanisme D'action
The mechanism of action of 1,3-Diazetidine-2,4-dione, 1,3-bis((5-isocyanato-1,3,3-trimethylcyclohexyl)methyl)- involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to form strong bonds with various substrates, leading to the formation of stable polymer networks. These interactions are facilitated by the presence of isocyanate groups, which react with hydroxyl and amine groups in the substrates .
Comparaison Avec Des Composés Similaires
1,3-Diazetidine-2,4-dione, 1,3-bis((5-isocyanato-1,3,3-trimethylcyclohexyl)methyl)- can be compared with other similar compounds, such as:
1,3-Bis((5-isocyanato-1,3,3-trimethylcyclohexyl)methyl)-1,3-diazetidine-2,4-dione: This compound has a similar structure but may differ in its specific applications and properties.
2,4-Dioxo-1,3-diazetidine-1,3-diylbis(methylene(1,5,5-trimethylcyclohexane-1,3-diyl)) diisocyanate: Another similar compound with distinct properties and uses.
The uniqueness of 1,3-Diazetidine-2,4-dione, 1,3-bis((5-isocyanato-1,3,3-trimethylcyclohexyl)methyl)- lies in its specific chemical structure, which imparts unique properties and makes it suitable for a wide range of applications .
Propriétés
Numéro CAS |
23370-68-5 |
|---|---|
Formule moléculaire |
C24H36N4O4 |
Poids moléculaire |
444.6 g/mol |
Nom IUPAC |
1,3-bis[(5-isocyanato-1,3,3-trimethylcyclohexyl)methyl]-1,3-diazetidine-2,4-dione |
InChI |
InChI=1S/C24H36N4O4/c1-21(2)7-17(25-15-29)9-23(5,11-21)13-27-19(31)28(20(27)32)14-24(6)10-18(26-16-30)8-22(3,4)12-24/h17-18H,7-14H2,1-6H3 |
Clé InChI |
RVJCLQNZJHNSIT-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(CC(C1)(C)CN2C(=O)N(C2=O)CC3(CC(CC(C3)(C)C)N=C=O)C)N=C=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


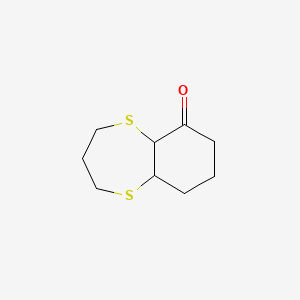

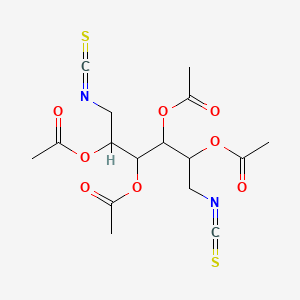
![3-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]-5-methyl-1,2-oxazole-4-carboxylic acid](/img/structure/B13761008.png)
![2-[4-(dimethylaminodiazenyl)-N-[2-(9H-fluoren-9-yl)acetyl]anilino]-2-methylbutanoate](/img/structure/B13761012.png)

![Acetamide,N-[[4-(aminomethyl)tetrahydro-2H-pyran-4-YL]methyl]-](/img/structure/B13761033.png)


